molecular formula C8H6F3NO3 B14176669 Methyl 4-hydroxy-6-(trifluoromethyl)picolinate CAS No. 1060810-76-5

Methyl 4-hydroxy-6-(trifluoromethyl)picolinate

Cat. No.: B14176669
CAS No.: 1060810-76-5
M. Wt: 221.13 g/mol
InChI Key: LCOBQFIHSUVKPE-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-6-(trifluoromethyl)picolinate is a pyridine-derived compound characterized by a hydroxyl group at position 4 and a trifluoromethyl group at position 6 on the picolinate ester backbone. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and hydrogen-bonding capacity, making it a valuable intermediate in medicinal chemistry and agrochemical research .

Properties

CAS No.

1060810-76-5

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

methyl 4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carboxylate

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(13)3-6(12-5)8(9,10)11/h2-3H,1H3,(H,12,13)

InChI Key

LCOBQFIHSUVKPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C=C(N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-6-(trifluoromethyl)picolinate typically involves the reaction of 4-hydroxy-6-(trifluoromethyl)picolinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-6-(trifluoromethyl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, reduced derivatives, and substituted compounds with different functional groups .

Scientific Research Applications

Methyl 4-hydroxy-6-(trifluoromethyl)picolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The biological and chemical behavior of picolinate derivatives is heavily influenced by substituent types, positions, and ester groups. Below is a comparative analysis of Methyl 4-hydroxy-6-(trifluoromethyl)picolinate with structurally related compounds:

Table 1: Substituent and Positional Comparison
Compound Name Substituents (Positions) Key Physicochemical Properties
This compound –OH (4), –CF₃ (6), methyl ester High lipophilicity, strong H-bonding
Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate –OH (4), –CF₃ (6), ethyl ester Increased solubility vs. methyl ester
Methyl 4-methoxy-6-(trifluoromethyl)picolinate –OCH₃ (4), –CF₃ (6) Reduced H-bonding, higher metabolic stability
Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate –OH (3), –CF₃ (6), ethyl ester Altered target affinity due to –OH position
Methyl 5-bromo-3-(trifluoromethyl)picolinate –Br (5), –CF₃ (3) Enhanced electrophilicity, antimicrobial activity
6-(3-(Trifluoromethyl)phenoxy)picolinic acid –CF₃-phenoxy (6) Improved π-π stacking for receptor binding

Key Observations :

  • Ester Group Impact : Ethyl esters (e.g., Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate) generally exhibit higher solubility compared to methyl esters due to increased alkyl chain length, but methyl esters may offer better membrane permeability .
  • Substituent Positioning : Hydroxyl groups at position 4 (vs. 3) enhance hydrogen-bonding interactions with enzyme active sites, as seen in this compound versus its positional isomer Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate .
  • Trifluoromethyl (–CF₃) Effects : The –CF₃ group at position 6 enhances electron-withdrawing effects, stabilizing negative charges and improving binding to hydrophobic pockets in biological targets .

Key Findings :

  • Enzyme Inhibition : this compound’s hydroxyl group facilitates interactions with catalytic residues in kinases, whereas methoxy or halogenated analogs (e.g., Methyl 5-bromo-3-(trifluoromethyl)picolinate) exhibit divergent mechanisms due to altered electronic profiles .
  • Agricultural Utility : Chlorinated derivatives like Picloram demonstrate potent herbicidal activity, but trifluoromethylated variants (e.g., this compound) are being explored for targeted pest control with reduced environmental persistence .

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